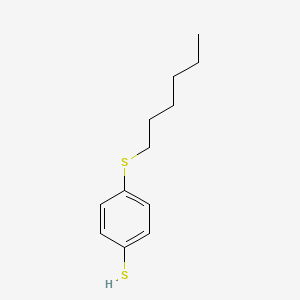![molecular formula C24H21NO2S B2724541 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide CAS No. 2380188-69-0](/img/structure/B2724541.png)
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide, commonly known as THN, is a compound that has gained significant attention in scientific research. THN is a synthetic compound that has been synthesized through various methods and has demonstrated potential in various scientific applications.
作用機序
The mechanism of action of THN is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. THN has also been shown to activate the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins, such as Bax and Bad, and downregulating the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
THN has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the improvement of glucose tolerance and insulin sensitivity in diabetic mice. THN has also been shown to have antioxidant and anti-angiogenic activities.
実験室実験の利点と制限
The advantages of using THN in lab experiments include its synthetic nature, which allows for easy production and purification, and its demonstrated potential in various scientific applications. However, the limitations of using THN in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are numerous future directions for the scientific research on THN. One potential direction is to investigate the potential of THN in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of THN in combination with other anti-cancer agents for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of THN and its potential toxicity at high concentrations.
Conclusion:
In conclusion, THN is a synthetic compound that has demonstrated potential in various scientific applications, including anti-inflammatory, anti-cancer, and anti-diabetic activities. THN can be synthesized through various methods and has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity in diabetic mice. However, further research is needed to fully understand the mechanism of action of THN and its potential toxicity at high concentrations.
合成法
THN can be synthesized through various methods, including the condensation reaction of 2-(naphthalen-1-yl)acetic acid with 4-(thiophen-2-yl)benzaldehyde in the presence of sodium hydroxide and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
THN has demonstrated potential in various scientific applications, including anti-inflammatory, anti-cancer, and anti-diabetic activities. THN has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. THN has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, THN has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c26-22(18-10-12-19(13-11-18)23-9-4-14-28-23)16-25-24(27)15-20-7-3-6-17-5-1-2-8-21(17)20/h1-14,22,26H,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJFPDBROURLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)
![2-(2-Chlorophenyl)-1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2724460.png)
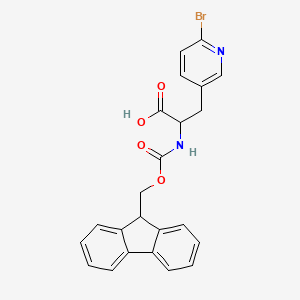
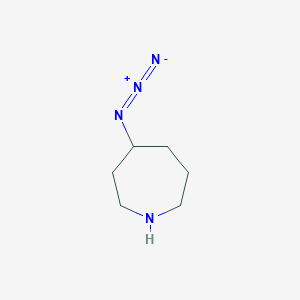
![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)
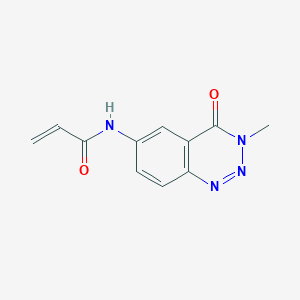
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)
![N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2724473.png)

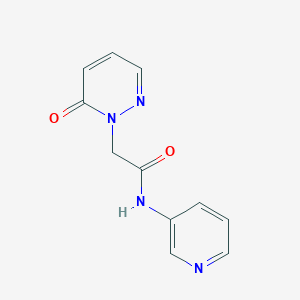
![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)
